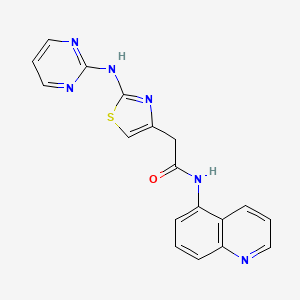

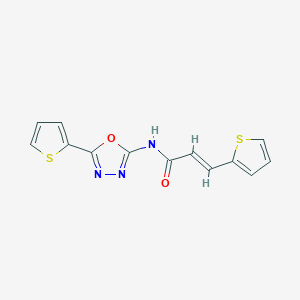

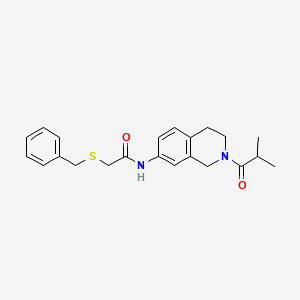

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide, also known as CP-31398, is a small molecule drug that has gained significant attention in the field of cancer research. It was first identified as a potent p53 activator, which is a tumor suppressor protein that plays a crucial role in preventing cancer development. CP-31398 has been shown to enhance the activity of p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

Research involving tetrazole derivatives similar in structure to N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide has provided insights into molecular docking studies. These studies aim to understand the orientation and interaction of molecules within the active sites of enzymes, such as cyclooxygenase-2 (COX-2), which are relevant for drug discovery efforts targeting inflammatory processes and cancer therapy (Al-Hourani et al., 2015).

Inhibitors of Aldehyde Dehydrogenase

Compounds structurally related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide have been explored as inhibitors of aldehyde dehydrogenase (AlDH), a key enzyme involved in alcohol metabolism. These studies are crucial for understanding drug interactions with alcohol and potentially for the development of treatments for alcohol dependence (Lee et al., 1992).

Herbicide Transport and Metabolism

Research on chlorsulfuron, a compound with a sulfonyl group similar to the one in N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide, has provided insights into the transport characteristics through soil and metabolism by plants. This is significant for the development of agricultural chemicals with specific selectivity and reduced environmental impact (Veeh et al., 1994).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-24-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-25(22,23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLDVNOBMIIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)

![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)